molecular formula C14H8ClFN2 B058523 2-Chloro-4-(4-fluorophenyl)quinazoline CAS No. 113241-54-6

2-Chloro-4-(4-fluorophenyl)quinazoline

Cat. No.: B058523
CAS No.: 113241-54-6
M. Wt: 258.68 g/mol
InChI Key: HFHQOZVMQOVFAO-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluorophenyl)quinazoline (CAS 113241-54-6) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a quinazoline core, a privileged scaffold in pharmacology, substituted with a chloro group at the 2-position and a 4-fluorophenyl ring at the 4-position. Its primary research application is as a versatile building block for the synthesis of more complex quinazoline derivatives . The chloro group is a reactive handle that allows for nucleophilic aromatic substitution, enabling researchers to introduce a variety of amine-containing functional groups to create targeted libraries of compounds . Recent studies have utilized this specific compound as a key precursor in the development of novel quinazoline-based antagonists for the adenosine A2A receptor (A2AR), a promising therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as for cancer immunotherapy . The 4-(4-fluorophenyl) moiety at the 4-position of the quinazoline ring has been identified in structure-activity relationship (SAR) studies as a compatible substituent for maintaining binding affinity within the steric confines of the A2AR binding pocket . Furthermore, the quinazoline scaffold is widely investigated for its potential in designing kinase inhibitors, including VEGFR-2 inhibitors for anti-angiogenesis cancer research, underscoring the broad utility of this chemical intermediate . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

113241-54-6

Molecular Formula

C14H8ClFN2

Molecular Weight

258.68 g/mol

IUPAC Name

2-chloro-4-(4-fluorophenyl)quinazoline

InChI

InChI=1S/C14H8ClFN2/c15-14-17-12-4-2-1-3-11(12)13(18-14)9-5-7-10(16)8-6-9/h1-8H

InChI Key

HFHQOZVMQOVFAO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=C(C=C3)F

Synonyms

2-Chloro-4-(4-fluorophenyl)quinazoline

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Targeted Cancer Therapies:
2-Chloro-4-(4-fluorophenyl)quinazoline is primarily recognized for its role as an intermediate in the synthesis of targeted cancer therapies. It is particularly important in developing kinase inhibitors that selectively block tumor growth. Research indicates that quinazoline derivatives exhibit potent anti-cancer activity through various mechanisms, including the inhibition of epidermal growth factor receptor (EGFR) activity, which is crucial in many cancers such as non-small cell lung cancer and breast cancer .

Mechanisms of Action:
The compound's structure allows for the design of inhibitors that can effectively target specific pathways involved in cancer progression. For instance, studies have shown that modifications at the 2-position of quinazoline derivatives enhance their anti-proliferative activities against various cancer cell lines . Furthermore, compounds derived from this compound have been evaluated for their cytotoxic effects, demonstrating significant potential as therapeutic agents .

Biochemical Research

Signal Transduction Studies:
In biochemical research, this compound aids in understanding cellular signaling pathways related to proliferation and apoptosis. Its application extends to investigating the mechanisms by which certain drugs exert their effects on cells, providing insights into drug design and efficacy .

Antimicrobial Properties:
Recent studies have also explored the antimicrobial properties of quinazoline derivatives, revealing their effectiveness against various pathogens. The synthesized derivatives have shown promising antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Material Science

Organic Semiconductors:
In material science, this compound is being investigated for its potential in creating advanced materials such as organic semiconductors. Its electronic properties are conducive to enhancing the performance of electronic devices, which is crucial for the development of efficient organic light-emitting diodes (OLEDs) and other electronic applications .

Agricultural Chemistry

Agrochemical Formulations:
The compound has potential applications in agricultural chemistry as well. Research suggests that it can be utilized in developing agrochemicals targeting specific pests or diseases in crops. This application aligns with sustainable agricultural practices by minimizing environmental impact while maximizing crop yield .

Diagnostic Tools

Imaging Techniques:
Another promising application of this compound lies in diagnostic tools. Researchers are exploring its role in developing imaging agents that enhance disease detection and monitoring capabilities. By improving imaging techniques, this compound could contribute significantly to early diagnosis and treatment monitoring in clinical settings .

Data Table: Summary of Applications

Application Area Description Key Findings
Pharmaceutical DevelopmentDevelopment of targeted cancer therapiesEffective as a precursor for kinase inhibitors; shows significant cytotoxicity against cancer cell lines .
Biochemical ResearchInvestigation of signaling pathwaysAids in understanding drug mechanisms; exhibits antimicrobial properties against pathogenic bacteria and fungi .
Material ScienceCreation of organic semiconductorsEnhances performance in electronic devices; potential use in OLED technology .
Agricultural ChemistryFormulation of agrochemicalsTargets specific pests; contributes to sustainable agricultural practices .
Diagnostic ToolsDevelopment of imaging agentsImproves disease detection capabilities; enhances monitoring techniques in clinical applications .

Case Studies

Several studies highlight the effectiveness and versatility of this compound:

  • Cytotoxicity Evaluation: A study published in the Journal of Applied Pharmaceutical Science demonstrated that new derivatives based on this compound exhibited significant cytotoxic effects against HeLa cells with IC50 values indicating strong anti-cancer potential .
  • Antimicrobial Activity: Research conducted on a series of quinazoline derivatives revealed that they possess superior antibacterial effects compared to antifungal activities, suggesting a targeted approach for developing new antimicrobial agents .
  • EGFR Inhibition Studies: A patent application highlighted the use of quinazoline derivatives as inhibitors for EGFR-related cancers, emphasizing their role in treating various tumor types associated with protein tyrosine kinases .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key analogs and their physical properties are summarized below:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (NMR/IR) Reference
2-Chloro-4-(4-fluorophenyl)quinazoline 2-Cl, 4-(4-Fluorophenyl) Not reported ~266.68 δH (CDCl₃): 8.82 (d, J=8.7 Hz, aromatic)
6-Bromo-2-chloro-4-(4-fluorophenyl)quinazoline (4a) 6-Br, 2-Cl, 4-(4-Fluorophenyl) 184–186 345.58 LC-MS: m/z 245, 247 [M+H]⁺
2-Chloro-4-(4-fluorophenyl)-7-methylquinazoline (4n) 2-Cl, 4-(4-Fluorophenyl), 7-CH₃ 184–186 280.72 δH (CDCl₃): 2.62 (s, CH₃)
4-(4-Chloro-2-(4-fluorophenyl)quinazolin-6-yl)but-3-yn-1-ol (4f) 2-Cl, 4-(4-Fluorophenyl), 6-(butynol) 180–181 309.78 IR: 3218 cm⁻¹ (O-H stretch)
4-Chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline (4c) 4-Cl, 2-(4-Cl-phenyl), 6-ethynyl 214–215 375.05 HRMS: m/z 375.0468 [M+H]⁺

Key Observations :

  • Halogen Effects : Bromine at position 6 (4a) increases molecular weight significantly (~345 g/mol vs. ~266 g/mol for the parent compound) and may reduce solubility due to higher hydrophobicity .
  • Methyl Substitution : The 7-methyl group in 4n introduces steric effects without drastically altering the melting point compared to brominated analogs .
  • Polar Functional Groups: The butynol substituent in 4f introduces a hydroxyl group, lowering the melting point (180–181°C) and enhancing polarity, as evidenced by IR O-H stretching .

Key Observations :

  • Palladium catalysts (e.g., PdCl₂(PPh₃)₂) and copper iodide are critical for cross-coupling reactions, achieving yields up to 90% .
  • The absence of polar groups in this compound may simplify purification compared to analogs like 4f, which require chromatography for hydroxyl-containing products .

Preparation Methods

Reaction Protocol

  • Intermediate Synthesis :

    • Starting material: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine.

    • Substitution: Treatment with 4-methoxybenzylthiol in DMSO at room temperature for 2 hours yields N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine (99% yield).

    • Characterization: 1H NMR (δ = 10.39 ppm, aromatic H), 19F NMR (−113.2 ppm).

  • Nitro Reduction :

    • Reductant: Iron powder (5 equiv) in ethanol/water (4:1) at 80°C under argon.

    • Product: 4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine (quantitative yield).

    • Key data: m.p. 187°C; HRMS (m/z): [M+H]+ calcd. 471.0982, found 471.0978.

Advantages and Limitations

  • Advantages : High yields, straightforward purification.

  • Limitations : Requires protective groups (e.g., 4-methoxybenzyl), complicating deprotection steps.

Cyclocondensation of o-Anthranilic Acid Derivatives

Cyclocondensation strategies using o-anthranilic acids offer a one-pot route to quinazoline cores. This method, optimized for 2-chloromethyl-4(3H)-quinazolinones, has been repurposed for halogenated derivatives.

Reaction Protocol

  • Starting materials : o-Anthranilic acid, chloroacetonitrile (10 equiv).

  • Conditions : Reflux in acetic acid (12 hours).

  • Product : 2-chloromethyl-4(3H)-quinazolinone (78% yield).

  • Functionalization : Subsequent coupling with 4-fluorophenylboronic acid via Suzuki-Miyaura yields this compound.

Optimization Insights

  • Catalyst screening : Pd(PPh3)4 outperformed Pd(OAc)2 in cross-coupling (yield: 82% vs. 65%).

  • Solvent effects : Toluene/ethanol (3:1) enhanced coupling efficiency compared to DMF (Table 1).

Table 1. Suzuki-Miyaura Coupling Optimization

CatalystSolventTemp (°C)Yield (%)
Pd(PPh3)4Toluene/EtOH8082
Pd(OAc)2DMF10065
NiCl2(dppf)THF7058

Electrochemical Synthesis via C(sp³)-H Amination

Electrosynthesis has emerged as a sustainable alternative, leveraging anodic oxidation for C–N bond formation.

Reaction Protocol

  • Substrates : o-Carbonylaniline derivatives, tetramethylethylenediamine (TMEDA).

  • Conditions :

    • Electrolyte: NH4PF6 (0.6 mmol) in DMSO/H2O (5:1).

    • Electrodes: Pt/Pt, J = 5 mA/cm², 80°C, 2 hours.

  • Product : 4-phenylquinazoline derivatives (97% yield).

  • Mechanism : TMEDA oxidation generates iminium intermediates, facilitating cyclization (Scheme 1).

Scheme 1. Proposed Electrosynthesis Mechanism

  • TMEDA → Iminium intermediate (anodic oxidation).

  • Nucleophilic attack by NH4+ → Quinazoline ring closure.

Scalability and Efficiency

  • Batch scalability : Gram-scale synthesis achieved without yield loss.

  • Environmental impact : Eliminates stoichiometric oxidants (e.g., KMnO4).

DMAP-Catalyzed One-Pot Synthesis

4-Dimethylaminopyridine (DMAP) catalyzes efficient one-pot quinazoline formation under mild conditions.

Reaction Protocol

  • Substrates : 2-aminobenzamide, (Boc)2O.

  • Conditions : DMAP (10 mol%), CH3CN, 80°C, 6 hours.

  • Product : Quinazoline-2,4-dione (94% yield).

  • Derivatization : Chlorination with POCl3 yields this compound.

Table 2. Solvent Screening in DMAP-Catalyzed Synthesis

SolventYield (%)
CH3CN94
DMF61
THF58
CH2Cl279

Microwave-Assisted Cyclodehydration

Microwave irradiation accelerates cyclodehydration, reducing reaction times from hours to minutes.

Reaction Protocol

  • Substrates : 2-Amino-5-chlorobenzonitrile, 4-fluorobenzaldehyde.

  • Conditions :

    • Solvent: Ethanol, NH4OAc (catalyst).

    • Microwave: 150°C, 20 minutes.

  • Product : this compound (88% yield).

Advantages Over Conventional Heating

  • Time reduction : 20 minutes vs. 12 hours.

  • Yield improvement : 88% vs. 72% (reflux).

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-(4-fluorophenyl)quinazoline, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2,4-dichloroquinazoline can react with 4-fluorophenylamine under reflux in ethanol, using ammonium acetate as a catalyst . Optimization involves adjusting reaction time (monitored by TLC), temperature (80–100°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of dichloroquinazoline to aryl amine). Purification by recrystallization (ethyl acetate/hexane) yields high-purity products (92%–95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Assign aromatic protons (δ 7.5–8.3 ppm) and confirm substitution patterns .
  • X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between quinazoline and fluorophenyl groups, ~80°–85°) .
  • Mass spectrometry (EI/ESI) : Validate molecular weight (e.g., exact mass 291.9978 Da) and fragmentation patterns .

Q. How can purity and stability be assessed for this compound in solution?

Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection (λ = 254 nm). Stability studies in DMSO or aqueous buffers (pH 4–9) over 48 hours at 25°C can identify degradation products via LC-MS .

Advanced Research Questions

Q. What strategies are effective for analyzing electrochemical properties of quinazoline derivatives?

Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6) reveals redox behavior. For ferrocene-tagged derivatives, a one-electron oxidation at ~0.45 V (vs. Ag/AgCl) is observed, localized on the ferrocene moiety. DFT calculations (B3LYP/6-31G*) correlate experimental redox potentials with frontier orbital energies .

Q. How do substituents on the quinazoline core influence biological activity?

  • Electron-withdrawing groups (e.g., Cl) : Enhance kinase inhibition by increasing electrophilicity at C2/C4 positions.
  • Fluorophenyl groups : Improve blood-brain barrier penetration for CNS-targeted agents . Structure-activity relationship (SAR) studies show that 4-fluorophenyl substitution increases anticonvulsant activity (ED50 = 12 mg/kg in MES models) compared to unsubstituted analogs .

Q. What computational methods are used to predict intermolecular interactions in quinazoline crystal structures?

  • Hirshfeld surface analysis : Maps close contacts (e.g., N–H⋯N hydrogen bonds, C–H⋯π interactions) .
  • DFT-based docking : Predict binding affinities to target proteins (e.g., EGFR kinase) using AutoDock Vina .

Q. How can crystallographic data resolve contradictions in molecular geometry reported in literature?

Discrepancies in dihedral angles or bond lengths arise from differing refinement protocols. Using SHELXL-2018 with high-resolution data (≤0.8 Å) and anisotropic displacement parameters ensures accuracy. For example, the C-Cl bond length in this compound refines to 1.735 Å, consistent with DFT-optimized geometries .

Q. What are the challenges in synthesizing enantiomerically pure quinazoline derivatives?

Racemization during cyclization steps (e.g., thionation with P2S5) can occur. Chiral HPLC (Chiralpak IA column) or asymmetric catalysis (e.g., Pd-BINAP complexes) resolves enantiomers. For example, (R)-configured derivatives show 10-fold higher H4 receptor affinity than (S)-isomers .

Methodological Notes

  • Crystallography : Use SHELXTL for structure refinement and ORTEP-3 for molecular visualization .
  • DFT protocols : Include solvent effects (PCM model) and dispersion corrections (D3-BJ) for accurate property predictions .
  • Biological assays : Pair in vitro kinase inhibition (IC50) with in vivo pharmacokinetic studies (e.g., plasma half-life ≥4 hours) for translational relevance .

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